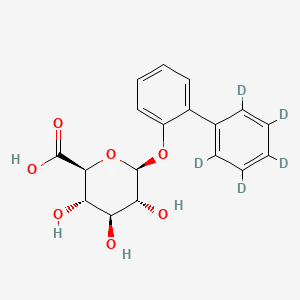

Glucuronide o-phenylphenol-d5

Description

Contextualization of o-Phenylphenol Biotransformation Products in Biological Systems

When o-phenylphenol enters a biological system, it undergoes a series of metabolic processes, primarily in the liver, aimed at detoxification and excretion. dergipark.org.tr This biotransformation involves two main phases. In Phase I, enzymes such as the cytochrome P450 monooxygenase system modify the OPP molecule, often through oxidation, to create more reactive intermediates like phenylhydroquinone (B131500) (PHQ) and phenylbenzoquinone (PBQ). dergipark.org.trnih.gov

In Phase II, these intermediates, or the parent OPP molecule itself, are conjugated with endogenous molecules to increase their water solubility and facilitate their removal from the body, primarily through urine. nih.govuef.fi The most significant of these conjugation reactions for o-phenylphenol is glucuronidation, where glucuronic acid is attached to the OPP molecule, forming o-phenylphenol glucuronide. nih.goviarc.frfao.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. uef.fi

Studies in various animal models, including rats, mice, dogs, and cats, have consistently identified o-phenylphenol glucuronide as a major urinary metabolite. nih.goviarc.frnih.gov For instance, in rats fed sodium o-phenylphenate, OPP-glucuronide was a principal metabolite found in their urine. nih.goviarc.fr Similarly, research in dogs and cats has shown that they excrete OPP as both sulfate (B86663) and glucuronide conjugates. nih.gov The formation of these conjugates is a critical detoxification pathway. nih.gov

Metabolites of o-Phenylphenol

| Parent Compound | Phase I Metabolites | Phase II Conjugates |

|---|---|---|

| o-Phenylphenol (OPP) | Phenylhydroquinone (PHQ) | o-Phenylphenol glucuronide |

| Phenylbenzoquinone (PBQ) | o-Phenylphenol sulfate | |

| 2,5-Dihydroxybiphenyl-glucuronide | ||

| Glutathione conjugates |

Significance of Deuterated Conjugates in Advancing Metabolic Research and Quantitative Analysis

The use of deuterated compounds, such as Glucuronide o-phenylphenol-d5, has revolutionized metabolic research and quantitative analysis. clearsynth.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By replacing five hydrogen atoms in the o-phenylphenol glucuronide molecule with deuterium, scientists create a compound that is chemically almost identical to the natural metabolite but has a slightly higher mass. scioninstruments.comscispace.com This small mass difference is key to its utility.

In quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard. scispace.comlcms.cz Here's why:

Improved Accuracy and Precision: When analyzing a complex sample, such as urine or blood, many factors can affect the analytical signal. clearsynth.com A deuterated internal standard, added to the sample at a known concentration, experiences the same processing and analysis conditions as the non-deuterated (native) analyte of interest. clearsynth.comscioninstruments.com By comparing the signal of the native analyte to the signal of the deuterated standard, researchers can correct for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise quantification. clearsynth.comscioninstruments.comwisdomlib.org

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. scioninstruments.com Because the deuterated standard behaves almost identically to the native analyte in the ion source, it effectively cancels out these matrix effects. clearsynth.com

Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com

The application of deuterated standards extends to various fields, including pharmaceutical development, environmental monitoring, and biochemistry. clearsynth.com For example, they are used to measure drug metabolites in biological samples and to monitor pollutants in the environment. clearsynth.com The synthesis of deuterated glucuronide metabolites, such as this compound, provides essential analytical standards for these studies. researchgate.netresearchgate.netnih.gov

Historical Development of Glucuronidation Studies Relevant to Phenolic Xenobiotics

The study of how the body metabolizes foreign compounds has a rich history. The concept of "biotransformation" emerged from early observations that the body could chemically alter ingested substances. uef.fi The discovery of glucuronidation as a major detoxification pathway dates back to the 19th century. issx.org

In the 1870s, researchers isolated sugar-containing metabolites from the urine of animals and humans who had been given certain chemicals. issx.org For instance, urochloralic acid was isolated from the urine of individuals who had ingested chloral (B1216628) hydrate. issx.org These early studies led to the characterization of glucuronic acid as the sugar moiety involved in this conjugation process. issx.org

A pivotal moment in understanding glucuronidation came in 1953 with the discovery of uridine (B1682114) diphosphoglucuronic acid (UDPGA) by Dutton and Storey. issx.org They elucidated the crucial role of this co-factor in the enzymatic transfer of glucuronic acid to xenobiotics, a reaction catalyzed by UGTs. issx.org

Over the past decades, significant advancements have been made in understanding the UGT enzyme superfamily and their role in metabolizing a vast array of compounds, including phenolic xenobiotics like o-phenylphenol. researchgate.nethelsinki.fi The development of techniques to express and study individual UGT isoforms has allowed for detailed characterization of their substrate specificities and the mechanisms of glucuronidation. researchgate.net These foundational studies have paved the way for the use of sophisticated tools like this compound in modern research to investigate the metabolic fate of phenolic compounds with high precision. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1/i1D,2D,3D,6D,7D |

InChI Key |

AKSKFIDXFDAABG-NCGQZHLTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Advanced Chromatographic and Mass Spectrometric Methodologies for Glucuronide O Phenylphenol D5 Analysis

Comprehensive Sample Preparation Strategies for Biological and Environmental Matrices

Effective sample preparation is a foundational step for the reliable analysis of Glucuronide o-phenylphenol-d5. The primary goal is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the subsequent analytical instrumentation. The choice of technique depends heavily on the matrix type (e.g., urine, plasma, water) and the physicochemical properties of the analyte.

Optimized Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted technique for purifying and concentrating analytes from liquid samples. nih.gov The methodology involves passing the sample through a cartridge containing a solid sorbent, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. For glucuronide conjugates, which are more hydrophilic than their parent compounds, careful optimization of the SPE protocol is essential. nih.gov

The selection of the sorbent material is critical. Reversed-phase sorbents like C18 are commonly used for phenolic compounds and their metabolites. researchgate.net Polymeric sorbents, such as hydrophilic-lipophilic balance (HLB) cartridges, also offer excellent recovery for a broad range of compounds. nih.gov Optimization involves a systematic evaluation of several key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte.

A typical SPE protocol involves conditioning the cartridge with a solvent like methanol, followed by an equilibration step with water or a buffer. nih.govthermofisher.com The sample, often pre-treated (e.g., pH adjusted), is then loaded onto the cartridge. A wash step, using a weak solvent mixture (e.g., 9:1 water/methanol), removes polar interferences without dislodging the analyte. nih.gov Finally, the this compound is eluted with a stronger organic solvent or a mixture of solvents. For complex matrices like urine, a two-step SPE method, combining different sorbent chemistries, can enhance the recovery of a wide range of analytes. nih.govmdpi.com

Interactive Table: Example SPE Protocol Parameters

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | 1-3 mL Methanol | To wet the sorbent and activate the functional groups. nih.gov |

| Equilibration | 1-3 mL Water or Buffer (e.g., 25mM Ammonium (B1175870) Acetate) | To prepare the sorbent for the aqueous sample environment. nih.govthermofisher.com |

| Sample Loading | Pre-treated sample (e.g., pH 5) | To adsorb the analyte onto the sorbent. nih.gov |

| Washing | 1-2 mL Water/Methanol (e.g., 9:1 v/v) | To remove hydrophilic interferences and salts. nih.gov |

| Elution | 1-2 mL Methanol, Acetonitrile (B52724), or Ethyl Acetate (B1210297) | To desorb and collect the purified analyte. nih.gov |

Liquid-Liquid Extraction (LLE) Techniques and Enhancements

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is governed by the partition coefficient of the analyte and the pH of the aqueous phase, which influences the analyte's charge state.

For the extraction of phenolic glucuronides, which are relatively polar, the choice of organic solvent is crucial. Solvents like ethyl acetate or diethyl ether are often employed. Adjusting the pH of the sample can improve extraction efficiency, but care must be taken as glucuronides can be labile under strongly acidic or basic conditions. nih.gov To enhance the process, techniques such as phase-transfer catalysis can be utilized, which involves adding a phase-transfer agent to facilitate the movement of the ionized analyte from the aqueous phase into the organic phase. researchgate.net

Enzymatic Hydrolysis Considerations for Glucuronide Deconjugation

In many analytical methods, the goal is to measure the total concentration of a xenobiotic, which includes both the parent compound and its conjugated metabolites. To achieve this, a deconjugation step is required to cleave the glucuronic acid moiety from the parent molecule. nih.gov This is most commonly accomplished through enzymatic hydrolysis using β-glucuronidase enzymes. researchgate.net

The efficiency of this enzymatic reaction is dependent on several factors, including the source of the enzyme (e.g., Helix pomatia, E. coli), pH, temperature, and incubation time. nih.gov Recombinant β-glucuronidases have shown high efficiency and can significantly reduce incubation times. nih.gov It is important to note that the stability and hydrolysis susceptibility can differ between O-glucuronides, like that of o-phenylphenol, and N-glucuronides. nih.govnih.gov O-glucuronides are generally more susceptible to enzymatic cleavage. nih.gov The optimization of the hydrolysis step is crucial for accurate quantification of the total parent compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

Following sample preparation, chromatographic separation is performed to isolate this compound from any remaining matrix components and other metabolites before detection by mass spectrometry. HPLC and its advanced counterpart, UHPLC, are the premier techniques for this purpose, offering high resolution and reproducibility.

Column Chemistries and Mobile Phase Optimization for this compound

The separation of polar conjugates like this compound is typically achieved using reversed-phase liquid chromatography (RPLC). In RPLC, the stationary phase (the column packing material) is nonpolar, while the mobile phase is polar.

Column Chemistries: The most common stationary phase is silica (B1680970) bonded with C18 (octadecyl) alkyl chains, which provides hydrophobic retention. sigmaaldrich.com Columns like the Discovery® C18 are designed for excellent peak shape and high stability, making them suitable for LC-MS applications. sigmaaldrich.com For faster analyses and higher resolution, UHPLC columns packed with sub-2 µm fully porous particles or solid-core particles (also known as Fused-Core®) are employed. sigmaaldrich.com These columns, such as the Ascentis® Express, can significantly increase separation efficiency and throughput. sigmaaldrich.com

Mobile Phase Optimization: The mobile phase in RPLC typically consists of a mixture of water and a miscible, less polar organic solvent, such as acetonitrile or methanol. To improve peak shape and control the ionization of the analyte, additives are often included. Formic acid is commonly used to acidify the mobile phase for positive-ion mode mass spectrometry, while ammonium acetate can be used as a buffering agent. thermofisher.com The optimal mobile phase composition is determined through methodical experimentation to achieve the best balance of retention, resolution, and analysis time.

Interactive Table: Common HPLC/UHPLC Parameters for Glucuronide Analysis

| Parameter | Typical Selection | Rationale |

|---|---|---|

| Column Type | Reversed-Phase C18, 5 µm (HPLC) or <2 µm (UHPLC) | Provides hydrophobic retention suitable for phenolic compounds and their metabolites. sigmaaldrich.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Aqueous component of the mobile phase; additives control pH and improve ionization. thermofisher.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent used to elute analytes from the column. sigmaaldrich.com |

| Column Temperature | 30-40 °C | Controls viscosity and can influence separation selectivity. sigmaaldrich.com |

Gradient Elution Programming and Flow Rate Management in LC-MS/MS

For complex samples containing compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) is often insufficient. Instead, a gradient elution is employed, where the proportion of the organic solvent (Mobile Phase B) is gradually increased over the course of the analysis. nih.gov

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective analysis of this compound, particularly when used as an internal standard for the quantification of its non-labeled counterpart, o-phenylphenol glucuronide (OPP-G). Advanced MS techniques allow for precise detection and reliable quantification even in complex biological matrices.

Triple Quadrupole Mass Spectrometry (QqQ) for Selected Reaction Monitoring (SRM)

Triple quadrupole (QqQ) mass spectrometry, operating in Selected Reaction Monitoring (SRM) mode—also known as Multiple Reaction Monitoring (MRM)—is a powerful technique for targeted quantification. nih.govcuni.cz This method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. embopress.org

In a typical SRM experiment for analyzing OPP-G using this compound as an internal standard, the process involves several key steps. The first quadrupole (Q1) is set to isolate the precursor ion of the target analyte (the deprotonated molecule [M-H]⁻ for OPP-G) and its deuterated standard. Following isolation, these ions are fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) then filters for specific, predefined fragment ions (product ions). This dual mass filtering significantly reduces chemical noise and enhances specificity. cuni.cz

For this compound, a specific mass transition would be monitored. For instance, in the analysis of a related compound, bisphenol A glucuronide (BPA-gluc), a transition from m/z 403 to 227 was used, while its stable isotope-labeled standard used a transition from m/z 417 to 241. dphen1.com Similarly, for this compound, a unique precursor/product ion pair would be established to differentiate it from the unlabeled analyte and other matrix components, ensuring accurate quantification. The high duty cycle and specificity of SRM make it the gold standard for quantitative bioanalysis. embopress.org

High-Resolution Accurate Mass (HRAM) Spectrometry for Structural Elucidation and Confirmation

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly precise mass measurements, typically to within 5 parts per million (ppm) mass accuracy. researchgate.net This capability is crucial for the unambiguous confirmation of a compound's identity and for structural elucidation. azolifesciences.com

HRAM instruments can distinguish between molecules with very similar nominal masses (isobaric compounds) that would appear as a single peak in lower-resolution instruments. thermofisher.com For this compound, HRAM analysis would be used to:

Confirm Elemental Composition: By measuring the mass with high accuracy, the elemental formula (C₁₈H₁₃D₅O₇) can be confidently verified. researchgate.netclearsynth.com

Ensure Isotopic Purity: The high resolving power allows for the assessment of the isotopic distribution, confirming the incorporation of the five deuterium (B1214612) atoms and the purity of the labeled standard.

Structural Elucidation: In combination with fragmentation (MS/MS), HRAM provides accurate mass data for fragment ions, which helps in piecing together the molecule's structure and confirming the location of the glucuronic acid moiety and the deuterated phenyl ring. scispace.com

This technique is invaluable for characterizing reference standards like this compound, ensuring their suitability for use in quantitative assays. azolifesciences.com

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The conversion of the analyte from a liquid phase to gas-phase ions is a critical step in LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used for this purpose.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar, thermally labile, and large molecules. chromatographyonline.com It generates ions directly from a solution by applying a high voltage to a liquid spray, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the high polarity imparted by the glucuronic acid group, ESI is the preferred ionization method for glucuronide conjugates. nih.govnih.gov It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, which is ideal for quantitative analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to moderately polar compounds that are thermally stable. labx.comnationalmaglab.org In APCI, the sample solution is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions. creative-proteomics.commetwarebio.com While APCI can be used for a wide range of compounds, its requirement for thermal vaporization makes it less ideal for potentially labile molecules like glucuronides compared to ESI. nationalmaglab.org

| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Analyte Suitability | Highly polar, thermally labile compounds. chromatographyonline.com | Low to moderate polarity, thermally stable compounds. labx.com |

| Ionization Mechanism | Ion formation from charged droplets in the liquid phase. chromatographyonline.com | Gas-phase ion-molecule reactions initiated by corona discharge. metwarebio.com |

| Fragmentation | Very soft; minimal fragmentation. | Soft, but generally more fragmentation than ESI. labx.com |

| Applicability to Glucuronides | High (Preferred method due to polarity). nih.govnih.gov | Lower (Thermal stability can be a concern). |

Application of Isotope Dilution Mass Spectrometry (IDMS) Principles for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest accuracy and precision in quantification. It relies on the use of a stable isotope-labeled internal standard, such as this compound, to correct for variations during sample preparation and analysis.

Principles of Deuterated Internal Standard Selection and Integration

The ideal internal standard co-elutes with the analyte and behaves identically during extraction, derivatization, and ionization. echemi.com A stable isotope-labeled version of the analyte is the best choice to meet these criteria. This compound is specifically synthesized for this purpose when quantifying its non-deuterated analog, o-phenylphenol glucuronide. nih.gov

Key principles for its use include:

Physicochemical Similarity: Having nearly identical chemical and physical properties, the deuterated standard accurately tracks the analyte through all stages of the analytical process, compensating for matrix effects and sample loss. echemi.comnih.gov

Mass Difference: The mass difference between the labeled standard (d5) and the native analyte (d0) must be sufficient to prevent spectral overlap, while being small enough not to significantly alter chromatographic behavior.

Isotopic Stability: The deuterium labels must be placed on stable positions within the molecule to prevent exchange or loss during sample workup. hilarispublisher.com

By adding a known amount of this compound to each sample at the beginning of the workflow, quantification is based on the measured ratio of the native analyte to the internal standard, which remains constant despite variations in sample recovery or instrument response.

Calibration Curve Generation and Method Validation Parameters (e.g., Linearity, LOD, LOQ, Accuracy, Precision)

To establish a quantitative method, a calibration curve is generated and the method's performance is rigorously validated.

Calibration Curve: A series of calibration standards are prepared containing known concentrations of the target analyte (o-phenylphenol glucuronide) and a constant concentration of the internal standard (this compound). The curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linear relationship is described by the equation y = mx + c.

Method Validation: The method is validated by assessing several key parameters to ensure its reliability for the intended application.

Linearity: Assesses the concentration range over which the instrumental response is proportional to the analyte concentration. It is typically evaluated by the coefficient of determination (R²), which should be close to 1.0. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. juniperpublishers.comwjarr.com They can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve:

LOD = 3.3 × (σ/S) mdpi.com

LOQ = 10 × (σ/S) mdpi.com

Accuracy: Refers to the closeness of the measured value to the true value, often expressed as percent recovery. For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value. sciex.com

Precision: Describes the degree of agreement among a series of measurements. It is evaluated at different levels (intra-day and inter-day) and is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). A %CV of ≤15% is generally considered acceptable (≤20% at the LOQ). nih.govsciex.com

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation between concentration and response ratio. | > 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness of measured concentration to the true value. | 85-115% (80-120% at LOQ). sciex.com |

| Precision (%CV) | Repeatability of measurements. | ≤ 15% (≤ 20% at LOQ). nih.govsciex.com |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3. juniperpublishers.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10. juniperpublishers.com |

Elucidation of Glucuronidation Pathways and Metabolic Fate of O Phenylphenol

Enzymatic Basis of o-Phenylphenol Glucuronidation

Glucuronidation significantly influences the clearance and detoxification of o-phenylphenol. The enzymatic process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of OPP, forming o-phenylphenol-glucuronide.

The UGT enzyme superfamily is divided into several families, including UGT1A, UGT2A, and UGT2B, which exhibit distinct but sometimes overlapping substrate specificities. The specific UGT isoforms responsible for the glucuronidation of o-phenylphenol have not been definitively identified in the scientific literature. However, studies on other phenolic compounds provide insights into the likely candidates. For many phenolic xenobiotics, isoforms from the UGT1A and UGT2B subfamilies are the primary catalysts. For example, UGT1A9 and UGT2B7 have been identified as the main isoforms involved in the glucuronidation of the immunosuppressant mycophenolic acid. nih.gov Similarly, for other environmental phenols like bisphenol A (BPA), several UGTs, including UGT1A1, UGT1A9, and UGT2B15, are known to be involved.

Reaction phenotyping, a common in vitro approach to identify responsible enzymes, utilizes a panel of recombinant human UGT isoforms expressed in cellular systems. bioivt.com By incubating o-phenylphenol with each individual isoform, the specific enzymes that can form o-phenylphenol-glucuronide could be identified. Further studies employing this methodology are required to precisely characterize the UGT isoforms central to OPP metabolism.

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which defines the relationship between the substrate concentration and the reaction rate. The key parameters are the Michaelis constant (Km), representing the substrate concentration at half the maximum velocity, and the maximum velocity (Vmax), representing the maximum rate of the reaction. These parameters are crucial for predicting metabolic clearance and potential saturation of the pathway. nih.gov

Disposition and Excretion Pathways of o-Phenylphenol Glucuronide Metabolites

Once formed, o-phenylphenol-glucuronide is a water-soluble metabolite that is readily eliminated from the body. The primary routes of disposition involve clearance by the liver and kidneys, leading to excretion in bile and urine.

Studies in humans and animal models consistently show that o-phenylphenol and its metabolites are rapidly eliminated from the body, primarily via the urine. nih.gov Following dermal exposure in human volunteers, the absorbed dose of OPP was almost entirely excreted in the urine within 24 hours. The renal clearance of OPP was determined to be rapid, with an average half-life of just 0.8 hours. nih.gov This rapid excretion indicates that the glucuronide and sulfate (B86663) conjugates of OPP are efficiently cleared by the kidneys and that the parent compound is unlikely to accumulate in the body upon repeated exposure. nih.gov In rats, urinary metabolites accounted for a significant portion of the administered dose within 24 hours, with o-phenylphenol-glucuronide being a major component. nih.gov

In addition to renal clearance, hepatobiliary excretion is a potential pathway for the elimination of glucuronide conjugates. This process involves the transport of the metabolite from the liver into the bile, which is then released into the small intestine. It is hypothesized that o-phenylphenol-glucuronide may undergo enterohepatic recirculation. This phenomenon occurs when the glucuronide conjugate, after being excreted into the intestine via bile, is cleaved by bacterial β-glucuronidases. This enzymatic action releases the parent o-phenylphenol, which can then be reabsorbed into the bloodstream, transported back to the liver, and undergo metabolism again. This recycling process can prolong the half-life of a compound in the body. While biliary excretion of glucuronide metabolites is a well-established pathway, specific studies confirming the enterohepatic recirculation of o-phenylphenol-glucuronide are limited.

Interspecies Variations in o-Phenylphenol Glucuronidation Profiles in Research Models

Significant quantitative differences exist in the metabolic profile of o-phenylphenol among different species, which is crucial for extrapolating toxicological data from animal models to humans. The balance between glucuronidation and another major Phase II pathway, sulfation, varies notably between mice, rats, and humans.

A comparative study revealed that while both conjugation pathways are utilized in all three species, sulfation is the predominant metabolic route at low doses. nih.gov However, the proportion of the dose excreted as the glucuronide conjugate differs significantly. In mice, o-phenylphenol-glucuronide accounted for 29% of the urinary metabolites. This proportion was substantially lower in rats (7%) and humans (4%). nih.gov Conversely, the sulfate conjugate was the major metabolite in all species, accounting for 57% in mice, 82% in rats, and 69% in humans at low doses. nih.gov These findings highlight that mice have a higher capacity for glucuronidating o-phenylphenol compared to rats and humans. Dose-dependent shifts have also been observed; in mice, increasing the dose led to a saturation of the sulfation pathway, suggesting a greater reliance on other pathways, including glucuronidation, at higher exposure levels. nih.gov

| Metabolite | Mouse (15 mg/kg) | Rat (28 mg/kg) | Human (0.006 mg/kg) |

|---|---|---|---|

| OPP-Glucuronide | 29% | 7% | 4% |

| OPP-Sulfate | 57% | 82% | 69% |

| Phenylhydroquinone (B131500) (PHQ) Conjugates | 12% | 5% | 15% |

Interaction of Glucuronide Conjugates with the Gut Microbiome

The glucuronide conjugates of o-phenylphenol, once formed in the liver, are excreted into the bile and subsequently enter the gastrointestinal tract. Here, they encounter the vast and metabolically active gut microbiome. The interaction between these conjugates and intestinal bacteria is a critical determinant of the ultimate fate and potential biological activity of o-phenylphenol.

A key process in this interaction is the deconjugation of o-phenylphenol glucuronide by bacterial β-glucuronidases. These enzymes, produced by various gut bacteria, hydrolyze the glucuronic acid moiety from the parent compound, thereby releasing free o-phenylphenol back into the intestinal lumen. This enzymatic action is a pivotal step in the enterohepatic circulation of o-phenylphenol. Enterohepatic circulation is a process where a compound is absorbed, metabolized in the liver, excreted in the bile, and then reabsorbed from the intestine. This recycling mechanism can significantly prolong the half-life and systemic exposure to the parent compound.

While the general principle of glucuronide deconjugation by gut microbiota is well-established for many xenobiotics, specific studies detailing the kinetics and extent of this process for o-phenylphenol glucuronide are an area of ongoing research. However, the presence of o-phenylphenol and its glucuronide conjugate in the bile of rats provides strong evidence for their entry into the gut and the potential for such interactions.

The composition and metabolic activity of an individual's gut microbiome can influence the rate and extent of o-phenylphenol glucuronide deconjugation. Factors such as diet, age, and health status can alter the gut microbial population and, consequently, the levels of β-glucuronidase activity. This inter-individual variability in gut microbiome function could lead to differences in the systemic exposure to and clearance of o-phenylphenol.

Research Findings on o-Phenylphenol Metabolism and Biliary Excretion

Studies in rats have been instrumental in elucidating the metabolic fate of o-phenylphenol. Research has shown that after oral administration, o-phenylphenol is metabolized, and its conjugates, including glucuronides, are found in the bile. This biliary excretion confirms that these metabolites are delivered to the intestine, where they can interact with the gut microbiota.

The following table summarizes key findings from a study investigating the biliary metabolites of o-phenylphenol in male rats after oral administration.

| Metabolite Identified in Bile | Percentage of Administered Dose |

| o-Phenylphenol Glucuronide | Major Conjugate |

| Phenylhydroquinone Glucuronide | Identified |

| Phenylbenzoquinone | Identified |

| Phenylhydroquinone-glutathione conjugate | ~4% |

This table is based on data reported in studies on o-phenylphenol metabolism in rats.

Role of Glucuronide O Phenylphenol D5 in Exposure Science and Biomarker Research

Utility of o-Phenylphenol Glucuronide as a Biomonitoring Marker for Exposure

Biomonitoring provides a direct measure of chemical exposure by analyzing the substance or its metabolites in human specimens like urine or blood. dphen1.com O-phenylphenol glucuronide is an effective biomonitoring marker for OPP exposure due to several key pharmacokinetic properties. nih.govepa.gov

Following dermal or oral absorption, OPP is rapidly metabolized. nih.gov The resulting conjugates, predominantly OPP-sulfate and OPP-glucuronide, are quickly eliminated from the body, with the vast majority of the absorbed dose being excreted in the urine within 24-48 hours. nih.gov This rapid clearance prevents the accumulation of OPP in the body upon repeated exposure, making urinary concentrations of its metabolites a reliable indicator of recent exposure. nih.gov Studies in human volunteers have shown that after dermal application, approximately 73% of the total radioactivity in urine was accounted for by free OPP and its sulfate (B86663) and glucuronide conjugates. nih.gov The sulfate conjugate was found to be the major metabolite in this specific study, accounting for about 69% of the urinary radioactivity. nih.gov The presence and quantity of these metabolites, particularly OPP-G, in urine can be used to estimate the systemic absorbed dose of the parent compound, OPP. nih.gov

The selection of urinary metabolites as biomarkers is advantageous because urine collection is non-invasive and the metabolites are often more concentrated in urine than in blood. dphen1.com Therefore, measuring total urinary OPP equivalents, which includes free OPP and its acid-labile conjugates like OPP-G and OPP-S, is a validated approach to quantify the amount of OPP absorbed by humans under real-world conditions. nih.gov

Methodological Considerations for Exposure Assessment Studies via Metabolite Monitoring

Accurate quantification of OPP metabolites is crucial for reliable exposure assessment. Historically, monitoring was performed by measuring the total OPP concentration after treating a urine sample with enzymatic (β-glucuronidase/arylsulfatase) or chemical (acid) hydrolysis. nih.gov This process, known as deconjugation, cleaves the glucuronide and sulfate groups to revert the metabolites back to the parent OPP, which is then measured.

However, recent advancements have led to the development of direct measurement techniques using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methods allow for the specific and separate quantification of OPP-glucuronide and OPP-sulfate without the need for a hydrolysis step. nih.gov The use of a stable isotope-labeled internal standard, such as Glucuronide o-phenylphenol-d5, is critical in these analyses to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. researchgate.net

Comparative studies have revealed important methodological considerations. Research has shown that using β-glucuronidase/arylsulfatase for deconjugation can lead to an underestimation of OPP levels when compared to direct measurement or chemical hydrolysis methods. nih.gov This suggests that different analytical approaches used in various epidemiological studies could result in different reported levels of exposure, highlighting the importance of method selection and validation. nih.gov

Below is a table summarizing the comparison of analytical methods for OPP exposure assessment.

| Method | Principle | Advantages | Disadvantages |

| Enzymatic Hydrolysis | Uses enzymes (e.g., β-glucuronidase) to cleave conjugates, followed by measurement of total OPP. | Relatively simple and widely used historically. | Can result in incomplete hydrolysis, leading to underestimation of exposure. nih.gov |

| Acid Hydrolysis | Uses strong acid to chemically cleave conjugates, followed by measurement of total OPP. | More complete hydrolysis compared to enzymatic methods. | Harsh conditions can potentially degrade the target analyte or create interfering compounds. |

| Direct LC-MS/MS | Directly measures intact conjugated metabolites (OPP-G, OPP-S) using a highly sensitive mass spectrometer. | High specificity and accuracy; avoids hydrolysis issues; allows for differentiation between metabolites. nih.gov | Requires more sophisticated instrumentation and the availability of analytical standards for each metabolite. |

Compartmental Analysis and Distribution Modeling of Metabolites in Biological Systems

Pharmacokinetic (PK) modeling is used to describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. For o-phenylphenol, studies involving human volunteers have allowed for the development of such models. nih.gov

Following dermal application, a one-compartment pharmacokinetic model has been successfully used to describe the time-course of OPP absorption and clearance. nih.gov In this model, the body is treated as a single, uniform compartment. Key findings from a study with human volunteers who received a dermal dose of OPP are summarized in the table below. nih.gov

| Pharmacokinetic Parameter | Average Value | Description |

| Absorption Half-Life (t½) | 10 hours | The time it takes for half of the applied dermal dose to be absorbed through the skin. nih.gov |

| Renal Clearance Half-Life (t½) | 0.8 hours | The time it takes for half of the absorbed OPP to be cleared from the body via the kidneys. nih.gov |

Challenges and Advancements in Metabolite-Based Exposure Reconstruction

Exposure reconstruction aims to estimate the external dose of a chemical based on biomonitoring data. While measuring metabolites like OPP-G is a robust way to determine an absorbed dose, reconstructing the original external exposure presents several challenges.

A significant challenge is the potential for dose-dependent metabolism. The metabolic profile of OPP can change with the level of exposure. epa.gov At lower doses, OPP is primarily converted to glucuronide and sulfate conjugates. epa.gov However, at higher doses, this primary pathway can become saturated, leading to an increase in the formation of oxidative metabolites, such as 2,5-dihydroxybiphenyl. epa.gov This shift in biotransformation pathways means that the relationship between the external dose and the urinary metabolite concentration is not always linear, complicating the reconstruction of high exposure events. epa.gov

Advancements in this field are closely tied to improvements in analytical chemistry. The move from indirect measurement (via hydrolysis) to direct quantification of specific metabolites like OPP-G and OPP-S represents a major step forward. nih.gov Direct measurement provides a more detailed and accurate picture of the metabolic profile, which is essential for refining exposure reconstruction models. By precisely quantifying the different metabolites, researchers can better account for dose-dependent effects and improve the accuracy of their exposure estimates. researchgate.netnih.gov Furthermore, the development and availability of synthetic standards, including deuterated versions like this compound, are critical advancements that underpin the accuracy and reliability of modern biomonitoring methods. researchgate.net

Emerging Research Frontiers and Future Directions for Glucuronide O Phenylphenol D5 Studies

Integration with Advanced Omics Technologies (e.g., Metabolomics, Exposomics)

The integration of Glucuronide o-phenylphenol-d5 analysis with advanced "omics" technologies, particularly metabolomics and exposomics, represents a significant frontier. Exposomics aims to comprehensively characterize all environmental exposures, while metabolomics profiles the complete set of small-molecule metabolites in a biological system. nih.gov This integration allows researchers to move beyond measuring single chemical exposures and instead explore the complex interplay between the external environment and internal biological responses. nih.gov

By using this compound as an internal standard, scientists can achieve precise quantification of OPP-Glucuronide within large-scale metabolome-wide association studies (MWAS). nih.gov This allows for the accurate assessment of OPP exposure and its correlation with specific metabolic fingerprints or perturbations in biological pathways. nih.gov Such studies can help identify biomarkers of exposure and effect, providing critical insights into the mechanisms of toxicity associated with phenolic xenobiotics. nih.govresearchgate.net The combination of exposomics and metabolomics, underpinned by accurate quantification using standards like this compound, provides a powerful approach to understand the health impacts of environmental chemicals. nih.gov

Table 1: Integration of Omics Technologies in Xenobiotic Research

| Technology | Role in Xenobiotic Research | Application with this compound |

|---|---|---|

| Exposomics | Aims to comprehensively evaluate chemical exposures and their associated risks from various sources. nih.gov | Enables the precise measurement of o-phenylphenol exposure as part of a broader assessment of the chemical exposome. |

| Metabolomics | Systematically identifies and quantifies the complete set of small-molecule metabolites, offering a snapshot of physiological and pathological processes. nih.gov | Facilitates the accurate quantification of the metabolite OPP-Glucuronide to study its impact on endogenous metabolic pathways. researchgate.net |

| Transcriptomics | Uncovers dynamic gene expression patterns in response to xenobiotic exposure. researchgate.net | Could be used to correlate quantified OPP-Glucuronide levels with changes in the expression of genes encoding metabolic enzymes (e.g., UGTs). |

High-Throughput Screening Methodologies for Glucuronide Metabolite Quantification

The demands of large-scale epidemiological and environmental monitoring studies necessitate the development of high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid and efficient analysis of thousands of samples, which is essential for exposome-wide association studies. nih.gov In this context, the use of isotopically labeled internal standards like this compound is critical for ensuring the accuracy and reproducibility of automated analytical workflows, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Future research will focus on further miniaturizing and automating sample preparation and analysis pipelines for glucuronide metabolites. This includes developing methods that can simultaneously quantify a wide range of xenobiotic glucuronides in a single, rapid analysis. The availability of high-purity standards like this compound is a prerequisite for the validation of these HTS methods, ensuring they meet the rigorous quality control standards required for human biomonitoring and toxicological research. researchgate.netnih.gov

Novel Applications in Analytical Chemistry and Environmental Monitoring of Xenobiotic Metabolites

This compound serves as a crucial analytical tool, primarily as an internal standard for the quantification of o-phenylphenol glucuronide. researchgate.netnih.gov Its deuterated form ensures that its chemical and physical behavior during sample extraction, cleanup, and chromatographic separation is nearly identical to the non-labeled analyte, but it can be distinguished by mass spectrometry. This minimizes analytical variability and corrects for matrix effects, leading to highly accurate and precise measurements.

Novel applications are emerging in the field of environmental monitoring, where there is a need to detect low levels of xenobiotic metabolites in complex matrices such as wastewater, soil, and wildlife tissues. researchgate.net The use of this compound allows for the development of sensitive methods to track the fate and transport of OPP in the environment and to assess biological exposure in non-human organisms. researchgate.net This is vital for understanding the ecological impact of phenolic compounds and their biotransformation products. researchgate.netnih.gov

Table 2: Properties and Applications of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Name | [1,1'-Biphenyl]-2-yl-d5 β-D-Glucopyranosiduronic Acid | clearsynth.com |

| Molecular Formula | C₁₈H₁₃D₅O₇ | clearsynth.com |

| Molecular Weight | 351.36 g/mol | clearsynth.com |

| Primary Application | Isotope-labeled internal standard for analytical chemistry. | researchgate.netnih.gov |

| Research Area | Environmental monitoring, biomonitoring, toxicology, metabolomics. | researchgate.netnih.gov |

Interdisciplinary Approaches to Understanding Conjugated Xenobiotics in Biological Systems

Understanding the complete picture of how conjugated xenobiotics like o-phenylphenol glucuronide behave in biological systems requires a highly interdisciplinary approach. Xenobiotics are foreign substances that the body metabolizes, often through a process called conjugation, to make them more water-soluble and easier to excrete. researchgate.net This process, primarily occurring in the liver, is a key detoxification pathway.

Future research will increasingly integrate knowledge from diverse fields:

Toxicology: To assess the biological activity and potential toxicity of both the parent compound (OPP) and its glucuronide metabolite. While glucuronidation is typically a detoxification step, some conjugates can be chemically reactive or can be reactivated back to the parent compound. nih.govnih.gov

Biochemistry: To study the enzymes responsible for glucuronidation (UDP-glucuronosyltransferases, UGTs) and deconjugation (β-glucuronidases), and how their activity is influenced by genetic factors, disease states, or co-exposure to other chemicals. nih.gov

Analytical Chemistry: To develop the sophisticated methods required to accurately measure these compounds in complex biological matrices like blood, urine, and tissue. researchgate.netnih.gov

Systems Biology: To model the complex network of molecular interactions and regulatory circuits that govern xenobiotic metabolism and to predict individual responses to chemical exposures. researchgate.net

By combining these perspectives, researchers can build a more holistic model of the absorption, distribution, metabolism, and excretion (ADME) of phenolic xenobiotics and better understand their impact on human and environmental health.

Q & A

Q. What analytical methods are recommended for detecting and quantifying glucuronide o-phenylphenol-d5 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with cartridges like Supel™-Select HLB to isolate polar glucuronides from complex matrices .

- Chromatographic separation : Use phenyl-hexyl or F5 columns (e.g., Ascentis® Express) to resolve glucuronide isomers, which often co-elute due to structural similarity .

- Detection : Optimize multiple reaction monitoring (MRM) transitions for the deuterated compound to distinguish it from non-deuterated endogenous analogs .

- Validation : Include recovery studies (≥80%) and matrix effect assessments (e.g., ion suppression in urine vs. plasma) .

Q. How can researchers synthesize this compound with high positional specificity?

Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) is preferred over chemical synthesis to ensure regioselectivity. Methodological considerations:

- Substrate optimization : Use o-phenylphenol-d5 dissolved in DMSO (≤1% v/v) to maintain enzyme activity .

- Yield improvement : Co-factor supplementation (e.g., UDPGA at 5 mM) and pH control (7.4) enhance reaction efficiency. Typical yields for mono-glucuronides range from 15–25% .

- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/0.1% formic acid gradient achieves >95% purity .

Q. What are the critical parameters for standardizing glucuronide quantification in urine studies?

- Creatinine correction : Normalize urinary glucuronide concentrations to creatinine levels to account for dilution variability .

- Hydrolysis validation : If enzymatic hydrolysis (e.g., β-glucuronidase) is used, confirm complete deconjugation via spiked recovery tests (e.g., 90–110%) .

- Storage stability : Store samples at -80°C to prevent glucuronide degradation; avoid freeze-thaw cycles (>3 cycles reduce analyte integrity by ~20%) .

Advanced Research Questions

Q. How can experimental designs address contradictions in glucuronide pharmacokinetic data across populations?

Discrepancies (e.g., inter-individual variability in urinary excretion) may arise from genetic polymorphisms in UGTs or differences in renal clearance. Mitigation strategies:

- CYP/UGT phenotyping : Pre-screen participants for UGT2B7 and CYP2C19 genotypes, which influence glucuronidation rates .

- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to partition variability into genetic, demographic, and physiological covariates .

- Cross-validation : Compare data from controlled animal models (e.g., rats with induced hepatosis) to human cohorts to isolate species-specific metabolism .

Q. What advanced statistical methods resolve challenges in glucuronide flux analysis?

Bayesian Markov chain Monte Carlo (MCMC) simulations improve precision in estimating gluconeogenesis vs. glycogenolysis contributions using ²H-glucose tracers:

- Data input : ²H NMR signals from glucuronide H2 and H5 positions .

- Parameter estimation : Generate 50 independent Markov chains (2,500 samples total) to compute posterior distributions for flux fractions .

- Validation : Compare results against stable-isotope gas chromatography-mass spectrometry (GC-MS) data to ensure <5% divergence .

Q. How do matrix effects in LC-MS/MS analyses impact glucuronide quantification, and how can they be minimized?

Endogenous compounds in meconium or bile suppress glucuronide ionization, reducing sensitivity by 30–50%. Solutions include:

- Chromatographic optimization : Extend run times to separate glucuronides from early-eluting matrix interferents (retention time ≥2 min) .

- Alternative SPE protocols : Use mixed-mode cation-exchange cartridges to retain polar glucuronides during washing steps .

- Internal standards : Deuterated analogs (e.g., o-phenylphenol-d5 glucuronide) correct for recovery losses and ion suppression .

Q. What mechanistic insights can be gained from studying this compound in disease models?

In fatty liver disease models, glucuronide transport impairment correlates with hepatocyte dysfunction:

- Tissue vs. plasma ratios : Hepatic glucuronide levels decrease by ~44% in hepatosis, while plasma levels remain stable, suggesting disrupted efflux transporters (e.g., MRP2) .

- Intervention studies : Phospholipid supplementation (e.g., FLP-MD) restores biliary glucuronide excretion by 42–49%, implicating membrane fluidity in transporter activity .

Methodological Resources

- LC-MS/MS protocols : Refer to validated gradients and MRM transitions for ethyl glucuronide (EtG) as a template .

- Synthetic yields : Optimize enzymatic conditions using quercetin glucuronide synthesis as a benchmark (19% yield for 4′-isomer) .

- Data analysis tools : Bayesian MCMC packages (e.g., Stan) for flux modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.